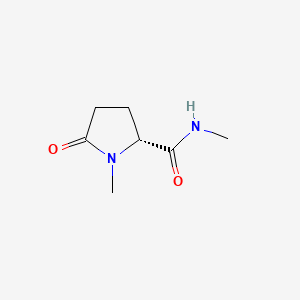
Caged fluorescein maleimide*
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caged fluorescein maleimide is a photoactivatable fluorescent dye that remains non-fluorescent until it is exposed to ultraviolet light. Upon exposure, it releases fluorescein, a highly fluorescent compound. This property makes caged fluorescein maleimide a valuable tool in various scientific fields, particularly in studying dynamic biological processes with high spatial and temporal resolution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of caged fluorescein maleimide typically involves the conjugation of fluorescein with a maleimide group through a photolabile protecting group. One common method includes the use of nitroveratryl oxycarbonyl chloride (NVOC-Cl) to protect the amino group of fluorescein, followed by the reaction with maleimide . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of caged fluorescein maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Caged fluorescein maleimide undergoes several types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light cleaves the photolabile protecting group, releasing active fluorescein.
Conjugation: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (typically <360 nm) is used to activate the compound.
Conjugation: The reaction with thiol groups is typically carried out at a pH of 6.5-7.5.
Major Products:
Applications De Recherche Scientifique
Caged fluorescein maleimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of caged fluorescein maleimide involves the following steps:
Photolysis: Upon exposure to ultraviolet light, the photolabile protecting group is cleaved, releasing active fluorescein.
Fluorescence Activation: The released fluorescein becomes highly fluorescent, allowing for detection and imaging.
Conjugation: The maleimide group reacts with thiol groups in target molecules, forming stable thioether bonds.
Comparaison Avec Des Composés Similaires
Caged fluorescein maleimide is unique due to its combination of photoactivatable properties and thiol-reactive maleimide group. Similar compounds include:
Caged rhodamine maleimide: Similar photoactivatable properties but with different spectral characteristics.
Caged coumarin maleimide: Another photoactivatable dye with distinct fluorescence properties.
Caged fluorescein maleimide stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .
Propriétés
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)


![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)






